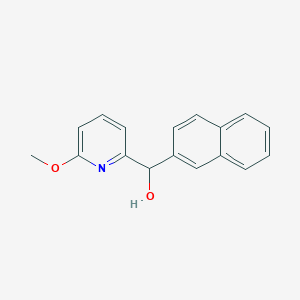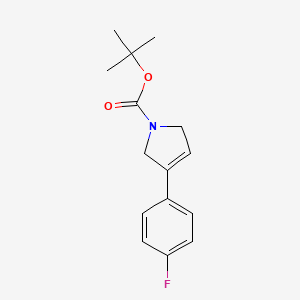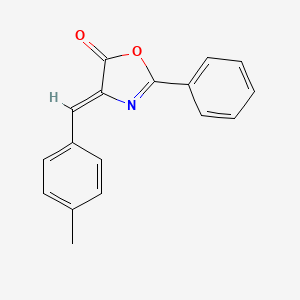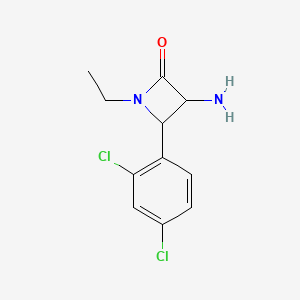![molecular formula C18H15NO B11855829 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one CAS No. 59015-41-7](/img/structure/B11855829.png)
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fenil-2,3,3a,4-tetrahidro-1h-benzo[f]isoindol-1-ona es un compuesto químico que pertenece a la clase de las isoindolonas. Este compuesto se caracteriza por un sistema de anillos fusionados que incluye un anillo de benceno y una porción de isoindolona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 9-Fenil-2,3,3a,4-tetrahidro-1h-benzo[f]isoindol-1-ona se puede lograr a través de varias rutas sintéticas. Un método común involucra la condensación de ciclohexano-1,3-dionas con α-halogenocetonas y aminas primarias . Otro enfoque es la reacción de tres componentes de enaminocetonas cíclicas, arilglioxales y compuestos activos de metileno . Estas reacciones a menudo requieren condiciones específicas como la irradiación de microondas para facilitar la funcionalización del sistema de anillo indol .
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto generalmente implican optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye la elección de disolventes, la secuencia de adición de reactivos y el uso de catalizadores para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: 9-Fenil-2,3,3a,4-tetrahidro-1h-benzo[f]isoindol-1-ona experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para lograr las propiedades y funcionalidades deseadas.
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen compuestos organolíticos, que se emplean en las reacciones de adición al grupo carbonilo . Las condiciones ácidas y básicas también se utilizan para facilitar diferentes vías de reacción, como reacciones de ciclización y escisión .
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la adición de alquil litio al grupo carbonilo seguida de la apertura del anillo de lactama y la ciclización intramolecular puede conducir a la formación de derivados de hidroxi- y anilinoindanona .
Aplicaciones Científicas De Investigación
9-Fenil-2,3,3a,4-tetrahidro-1h-benzo[f]isoindol-1-ona tiene una amplia gama de aplicaciones de investigación científica. En química, sirve como bloque de construcción para la síntesis de moléculas más complejas . En biología y medicina, se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas . Además, este compuesto se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas .
Mecanismo De Acción
El mecanismo de acción de 9-Fenil-2,3,3a,4-tetrahidro-1h-benzo[f]isoindol-1-ona involucra su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. Las características estructurales del compuesto le permiten unirse a enzimas y receptores específicos, modulando su actividad y provocando diversos efectos biológicos . Por ejemplo, puede inhibir la producción de mediadores inflamatorios o interferir con las vías de proliferación celular .
Comparación Con Compuestos Similares
Compuestos Similares: Los compuestos similares a 9-Fenil-2,3,3a,4-tetrahidro-1h-benzo[f]isoindol-1-ona incluyen 2-acetil-4-fenil-2,3,3a,4-tetrahidro-benzo[f]isoindol-1-ona y 2-bencil-9-fenil-2,3-dihidro-benzo[f]isoindol-1-ona . Estos compuestos comparten similitudes estructurales pero difieren en sus sustituyentes y grupos funcionales.
Singularidad: La singularidad de 9-Fenil-2,3,3a,4-tetrahidro-1h-benzo[f]isoindol-1-ona radica en su disposición específica de las porciones de fenilo e isoindolona, lo que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
59015-41-7 |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
4-phenyl-1,2,9,9a-tetrahydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C18H15NO/c20-18-17-14(11-19-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,20) |
Clave InChI |
BUOUDLGEGLZYNQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)







![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)
![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)
